molecular formula C12H17NO2 B2788233 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine CAS No. 2201692-83-1

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine

Cat. No.: B2788233
CAS No.: 2201692-83-1
M. Wt: 207.273
InChI Key: LSYKTESFNOEUPQ-UHFFFAOYSA-N
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Description

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine is a chemical compound of interest in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of more complex molecules. This pyridine derivative features a methyl group at the 2-position and a tetrahydropyran (oxane) methoxy substituent at the 6-position. The oxan-3-ylmethoxy moiety is a key structural feature that can enhance the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable scaffold in the design of potential pharmacologically active agents . While the specific biological mechanism of action for this base compound is not fully characterized, its structural core is similar to that of other 2,6-disubstituted pyridines known to be potent and selective antagonists for metabotropic glutamate receptors (mGluR5), which are important targets in neuroscience research . Researchers can utilize this compound as a versatile precursor or intermediate. Synthetic routes for analogous compounds typically involve nucleophilic aromatic substitution, where a halopyridine like 2-methyl-6-chloropyridine reacts with oxan-3-ylmethanol under basic conditions, or alternatively, via a Mitsunobu reaction coupling the alcohol with 2-methyl-6-hydroxypyridine . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-6-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-4-2-6-12(13-10)15-9-11-5-3-7-14-8-11/h2,4,6,11H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYKTESFNOEUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpyridine and oxan-3-ylmethanol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Mechanism: The oxan-3-ylmethanol undergoes a nucleophilic substitution reaction with 2-methylpyridine, facilitated by the base, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as increased safety, shorter reaction times, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group or the oxan-3-ylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine exhibits significant biological activities, making it a candidate for pharmaceutical development:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties effective against various microbial strains. The structural features, particularly the oxan group, enhance its interaction with microbial targets .

Anticancer Potential

The compound's unique structure allows it to interact with specific molecular targets involved in cancer progression. Studies have indicated potential anticancer effects, although detailed investigations are required to elucidate its mechanisms of action .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties due to its ability to modulate inflammatory pathways. This aspect is particularly relevant for developing treatments for chronic inflammatory conditions .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
2-MethylpyridineLacks oxan groupLimited reactivity
6-MethoxypyridineMethoxy at position 6Moderate enzyme inhibition
3-MethylpyridineMethyl at position 3Different reactivity profile
2-Methyl-6-(oxan-3-yl)methoxy-pyridineOxan substitution at position 6Enhanced biological activity

This table illustrates how the combination of both the methyl and oxan groups in this compound confers distinct chemical reactivity and biological properties not observed in similar compounds .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains, suggesting a pathway for developing new antibiotics .
  • Anticancer Mechanism Exploration : Research involving cell line assays indicated that this compound could induce apoptosis in cancer cells through specific receptor interactions .
  • Inflammation Model Investigation : In vivo studies showed that this compound could reduce inflammation markers in animal models, supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

  • 6-Methoxypyridine Derivatives: Compounds like 2-methoxy-4-methyl-3-nitropyridine () and (6-methoxypyridin-2-yl)-methanol () share a methoxy group but lack the oxane substituent. The oxane ring in the target compound enhances steric bulk and may improve metabolic stability compared to simple methoxy groups . Impact of Substituent Position: highlights 3-methoxy-6-methylpyridin-2-amine, where the methoxy group at the 3-position alters electronic distribution and hydrogen-bonding capacity compared to the 6-position substitution in the target compound.
  • Pyran vs. Pyridine Comparisons: notes that pyran-based compounds (e.g., chalcones) exhibit distinct corrosion inhibition properties compared to pyridines, attributed to differences in aromaticity and electron density.

mGluR5 Antagonists with Aryl/Alkynyl Groups

  • MPEP (2-methyl-6-(phenylethynyl)-pyridine) and SIB-1893 ():
    These compounds feature ethynyl or ethenyl aryl substituents instead of alkoxy groups. MPEP acts as a potent mGluR5 antagonist (IC₅₀ = 0.37 µM) with neuroprotective effects against NMDA receptor-mediated excitotoxicity . In contrast, the oxane-methoxy group in the target compound likely reduces mGluR5 affinity due to the absence of π-conjugated substituents critical for receptor binding .
    • MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine) :

      A more selective mGluR5 antagonist with delayed neuroprotective efficacy (>6 h post-toxicity) . The thiazole-ethynyl group enhances selectivity compared to the oxane-methoxy substituent .

Amino-Substituted Pyridines

  • The oxane-methoxy group, being non-ionic, may reduce off-target interactions with cationic binding sites .

Silyl-Modified Derivatives

  • TMS-Py (2-methyl-6-[(trimethylsilyl)methyl]-pyridine) (): The trimethylsilyl group introduces steric hindrance and electron-withdrawing effects, contrasting with the electron-donating oxane-methoxy group. Such modifications drastically alter solubility and reactivity in organometallic reactions .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Substituent Molecular Weight (g/mol) Key Activity/Property Reference
2-Methyl-6-[(oxan-3-yl)methoxy]pyridine Oxane-methoxy ~237.3* N/A (inferred: moderate lipophilicity) N/A
MPEP Phenylethynyl 199.2 mGluR5 antagonist (IC₅₀ = 0.37 µM)
SIB-1893 Phenylethenyl 197.2 mGluR5 antagonist (IC₅₀ = 0.29 µM)
2-Methyl-6-(piperidin-1-yl)pyridine Piperidinyl 176.3 Base for catalytic applications
TMS-Py Trimethylsilyl-methyl 237.5 Steric shielding in synthesis

*Calculated based on structural formula.

Biological Activity

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with an oxan-3-ylmethoxy group. This unique structure enhances its interaction with biological targets, potentially influencing enzyme activity and receptor binding.

Structural Comparison with Similar Compounds

Compound NameKey FeaturesUnique Aspects
2-MethylpyridineLacks oxan group; simpler structureLess versatile in chemical reactivity
6-MethoxypyridineContains methoxy group at position 6Lacks methyl substitution at position 2
3-MethylpyridineMethyl group at position 3; no oxan substitutionDifferent reactivity profile due to positional changes
This compound Methyl and oxan groups confer distinct propertiesEnhanced biological activity due to structural arrangement

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacteria, although specific mechanisms remain to be fully elucidated. The presence of the oxan group is believed to facilitate hydrogen bonding, enhancing binding affinity to bacterial targets.

Anticancer Activity

A notable area of investigation is the compound's cytotoxic effects against cancer cell lines. In studies assessing cytotoxicity against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines, the compound demonstrated variable degrees of toxicity:

Cell LineIC50 Value (µM)Observations
HepG2<100Significant cytotoxicity observed
DU145<100Moderate sensitivity noted
MDA-MB-231<100Broad spectrum activity against multiple lines

These findings indicate that this compound may serve as a promising lead compound for further development in cancer therapeutics .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes. Ongoing research aims to identify precise molecular targets and elucidate the pathways involved in its antimicrobial and anticancer activities.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited enhanced antibacterial properties when compared to standard antibiotics. The introduction of electron-withdrawing groups was found to improve binding affinity to bacterial enzymes, suggesting a potential pathway for drug development .
  • Cytotoxicity Assessment : In vitro testing revealed that certain derivatives showed promising results in inhibiting cancer cell proliferation across multiple lines, indicating broad-spectrum anticancer potential .

Q & A

Q. What are the established synthetic routes for 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution where the hydroxyl group at position 6 of 2-methylpyridine reacts with an oxan-3-ylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃). A polar aprotic solvent like DMF or acetonitrile is used to enhance reactivity. Post-reaction purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) ensures high purity. Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies protons on the pyridine and oxane rings (e.g., methyl group at δ ~2.5 ppm, methoxy protons at δ ~3.8–4.2 ppm). ¹³C NMR confirms the quaternary carbons in the pyridine ring (~150–160 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 237.13) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Radioligand Binding Assays : For receptor affinity (e.g., mGluR5 or nicotinic acetylcholine receptors), using [³H]-labeled antagonists and membrane preparations from transfected cells.
  • Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based kits (e.g., kinase activity).
  • Cytotoxicity Testing : MTT assays in neuronal or cancer cell lines to determine EC₅₀ .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from the oxane-3-yl group?

  • Methodological Answer :
  • Bulky Bases : Use 1,8-diazabicycloundec-7-ene (DBU) to deprotonate the hydroxyl group, improving nucleophilicity.
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and enhances yield (~15–20% improvement).
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems (e.g., H₂O/DCM) .

Q. How does the substitution pattern influence receptor binding affinity?

  • Methodological Answer :
  • Methyl Group (Position 2) : Enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration.
  • Oxane-3-yl Methoxy (Position 6) : The ether oxygen forms hydrogen bonds with receptor residues (e.g., Lys³⁰² in mGluR5).
  • SAR Studies : Compare analogs (e.g., oxane-4-yl vs. oxane-3-yl) via docking simulations (AutoDock Vina) and binding free energy calculations (MM-GBSA) .

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for mGluR5), buffer pH (7.4), and incubation times (1 hour).
  • Reference Compounds : Include positive controls (e.g., MPEP for mGluR5 antagonism) to normalize data.
  • Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for variability in experimental design .

Q. What computational strategies predict its pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate absorption (Caco-2 permeability) and toxicity (hepatotoxicity alerts).
  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (CHARMM force field) using bilayer membrane models.
  • Metabolism Prediction : CYP3A4/2D6 interaction analysis via StarDrop’s IsoCyp module .

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